molecular formula C17H17NO3 B8661194 1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene

1-(Benzyloxy)-4-(2-nitrobut-1-en-1-yl)benzene

Cat. No. B8661194
M. Wt: 283.32 g/mol
InChI Key: OBORWFOXJSEZOZ-UHFFFAOYSA-N
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Patent
US04329367

Procedure details

The starting material is prepared as follows: The mixture of 80 g of p-benzyloxybenzaldehyde, 100 ml of 1-nitro-propane and 5 ml of n-butylamine is placed in a reflux extractor filled with molecular sieves (type 5A), and refluxed for four hours. It is evaporated, the residue dissolved in diethyl ether containing some ethyl acetate and the solution stirred vigorously with a saturated sodium bisulphite solution for three hours. The inorganic layer is washed with ethyl acetate and the combined organic extracts washed with brine, dried and evaporated to afford the 1-(4-benzyloxyphenyl)-2-nitro-1-butene, which is used without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N)CCC.[N+:22]([CH2:25][CH2:26][CH3:27])([O-:24])=[O:23]>>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[C:25]([N+:22]([O-:24])=[O:23])[CH2:26][CH3:27])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)([O-])CCC
Step Two
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred vigorously with a saturated sodium bisulphite solution for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
It is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in diethyl ether containing some ethyl acetate
WASH
Type
WASH
Details
The inorganic layer is washed with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=C(CC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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